molecular formula C17H11N7 B5627630 7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B5627630
M. Wt: 313.3 g/mol
InChI Key: FJMHFZLOASDPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound “7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” belongs to a class of compounds known for their intriguing chemical and biological properties. These compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and others, have been the subject of extensive research due to their potential pharmacological activities and their role as core structures in various chemical reactions (Abdelhamid et al., 2013).

Mechanism of Action

The compound acts as an inhibitor of CDK2, a protein kinase that plays a crucial role in cell growth, differentiation, migration, and metabolism . It exerts its effects by fitting into the active site of CDK2 and forming essential hydrogen bonds .

Future Directions

The compound shows promise as a potential CDK2 inhibitor for cancer treatment . Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity and selectivity. Additionally, more extensive in vitro and in vivo studies are needed to fully understand the safety, efficacy, and pharmacokinetics of these compounds.

properties

IUPAC Name

10-phenyl-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7/c1-2-4-13(5-3-1)24-16-14(10-20-24)17-22-21-15(23(17)11-19-16)12-6-8-18-9-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMHFZLOASDPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

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